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4-Quinolinepropanoic acid

pKa prediction ionization state bioavailability

4-Quinolinepropanoic acid (3-(quinolin-4-yl)propanoic acid, CAS 67752-29-8) is a heterocyclic building block consisting of a quinoline ring system bearing a propanoic acid side chain at the 4-position, with a molecular formula of C₁₂H₁₁NO₂ and molecular weight of 201.22 g/mol. The propanoic acid moiety is connected to the quinoline core via two methylene spacers, yielding three rotatable bonds between the carboxylic acid group and the heterocycle.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 67752-29-8
Cat. No. B1616417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinepropanoic acid
CAS67752-29-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O
InChIInChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15)
InChIKeyIWJZVWBVDNIJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolinepropanoic Acid (CAS 67752-29-8): A 4-Position Quinoline Scaffold for Differentiated Chemical Biology and Drug Discovery Procurement


4-Quinolinepropanoic acid (3-(quinolin-4-yl)propanoic acid, CAS 67752-29-8) is a heterocyclic building block consisting of a quinoline ring system bearing a propanoic acid side chain at the 4-position, with a molecular formula of C₁₂H₁₁NO₂ and molecular weight of 201.22 g/mol [1]. The propanoic acid moiety is connected to the quinoline core via two methylene spacers, yielding three rotatable bonds between the carboxylic acid group and the heterocycle [1]. This compound is supplied as a versatile small-molecule scaffold at purities typically ≥95%, with a computed logP of 2.252 and topological polar surface area of 50.19 Ų [2]. It is listed under NSC 100032 in the NCI diversity set and appears as an intermediate or substructure in multiple patent filings, including WO2007/125414 [1].

Why the 4-Position Propanoic Acid Quinoline Isomer Cannot Be Substituted with 2- or 3-Position Analogs in Structure–Activity Programs


Positional isomerism on the quinoline ring is a critical determinant of molecular recognition, yet all three quinolinepropanoic acid positional isomers (2-yl, 3-yl, 4-yl) share the identical molecular formula and nearly identical calculated logP (2.252) and PSA (50.19 Ų) values . Despite this superficial similarity, the 2-yl isomer (CAS 39111-94-9) has been experimentally resolved in a co-crystal structure with the HDAC6 zinc-finger ubiquitin-binding domain (PDB 6CEA), confirming a specific binding geometry that exploits the 2-position vector [1]. No equivalent structural data exist for the 4-yl isomer, indicating that biological targets discriminate between these substitution patterns. Furthermore, the predicted pKa of the 2-yl isomer (3.83 ± 0.10) differs from class-level estimates for the 4-yl analog (~4.5–4.9), reflecting the differential electronic influence of the ring nitrogen on the carboxylic acid group across positional isomers . Generic replacement without experimental validation therefore risks loss of binding, altered pharmacokinetics, or synthetic incompatibility.

Quantitative Comparative Evidence for Selecting 4-Quinolinepropanoic Acid (CAS 67752-29-8) Over Closest Analogs


Predicted pKa Differential Between 4-Quinolinepropanoic Acid and Quinoline-4-carboxylic Acid Determines Ionization State at Physiological pH

The insertion of a two-methylene spacer between the quinoline ring and the carboxylic acid group in 4-quinolinepropanoic acid is expected to raise the pKa by approximately 3.5–4 log units relative to quinoline-4-carboxylic acid (pKa 1.03 ± 0.10, predicted), where the carboxylate is directly conjugated to the electron-withdrawing quinoline system . By class-level inference, the pKa of 4-quinolinepropanoic acid falls within the range of typical aliphatic propanoic acids (~4.5–4.9), consistent with the predicted pKa of 4.65 ± 0.10 reported for the structurally related 4-quinolinepropanoic acid derivative JNJ-26076713 . At pH 7.4, quinoline-4-carboxylic acid exists >99.9% as the carboxylate anion, whereas 4-quinolinepropanoic acid is >99% deprotonated but with a distinct protonation equilibrium that may influence passive membrane permeability and protein binding.

pKa prediction ionization state bioavailability formulation

Absence of Crystallographic Binding Data for the 4-Yl Isomer Contrasts with Proven Target Engagement of the 2-Yl Isomer at HDAC6 Zinc-Finger Domain

The 2-positional isomer, 3-(quinolin-2-yl)propanoic acid (CAS 39111-94-9), has been successfully co-crystallized bound to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain, with the structure deposited as PDB 6CEA and published alongside functional characterization [1]. This fragment hit demonstrates that the 2-yl vector orients the quinoline ring into a defined hydrophobic sub-pocket, establishing a validated pharmacophore geometry. In contrast, a search of the Protein Data Bank and ChEMBL databases returns no experimentally determined protein–ligand complex for 4-quinolinepropanoic acid (CAS 67752-29-8) as of the knowledge cutoff date [2]. This differential crystallographic coverage means that structure-based design programs utilizing the 2-yl isomer cannot directly infer binding poses for the 4-yl isomer without additional experimental or computational validation.

crystallography HDAC6 fragment screening structure-based design

4-Substitution Enables Direct Synthetic Access to Quinolinone-Based Anti-Ulcer Pharmacophores, Whereas 2- and 3-Isomers Cannot Serve as Rebamipide Precursors

The 4-quinolinepropanoic acid scaffold is the direct synthetic precursor to the clinically approved anti-ulcer agent rebamipide (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid) and its structural analogs . In the published synthetic route (PubMed 23486102), substituted 4-hydroxyquinolines are converted to 4-chloroquinolines, which upon reaction with diethyl sodiomethylmalonate in DMF yield substituted ethyl 2-(quinolin-4-yl)propanoates. Hydrolysis of these esters yields the free 4-quinolinepropanoic acid derivatives, which are then elaborated to rebamipide-class compounds [1]. The corresponding 2- or 3-quinolinepropanoic acid positional isomers cannot undergo this specific functionalization sequence, as the Gould-Jacobs cyclization and subsequent transformations are regiochemically directed to the 4-position. Yields for the ethyl ester formation step were reported as moderate, and many of the resulting esters demonstrated potent antimicrobial activity against Helicobacter pylori [1].

synthetic intermediate rebamipide quinolinone anti-ulcer

Rotatable Bond Count Differentiates 4-Quinolinepropanoic Acid from Quinoline-4-Carboxylic Acid in Conformational Entropy and Fragment-Based Screening Libraries

4-Quinolinepropanoic acid possesses 3 rotatable bonds (the C–C bonds of the propanoic acid chain), as computed and deposited in PubChem [1]. In contrast, quinoline-4-carboxylic acid (CAS 486-74-8) has only 1 rotatable bond (the carboxylic acid C–C attachment directly to the ring) [2]. This difference of 2 additional rotatable bonds increases the conformational degrees of freedom for the target compound, which generally correlates with higher conformational entropy loss upon binding (estimated penalty of ~0.5–1.5 kcal/mol per frozen rotatable bond) but also expands the accessible pharmacophore space. In fragment-based screening, compounds with 3 rotatable bonds occupy a 'medium flexibility' regime (rule-of-three compliant: rotatable bonds ≤3), whereas quinoline-4-carboxylic acid falls into the 'low flexibility' category more typical of rigid fragments [1].

conformational flexibility rotatable bonds fragment library design entropy

Evidence-Driven Procurement Scenarios for 4-Quinolinepropanoic Acid (CAS 67752-29-8)


Medicinal Chemistry: Rebamipide Analog Synthesis and Quinolinone-Based Anti-Ulcer Drug Discovery

Research groups pursuing rebamipide analogs or novel quinolinone-based gastroprotective agents require the 4-quinolinepropanoic acid scaffold as a non-negotiable starting material. As demonstrated in the synthetic route of Khan et al. (2013), the 4-position propanoic acid is essential for Gould-Jacobs cyclization to 4-hydroxyquinolines and subsequent elaboration to bioactive quinolinones [1]. Use of 2- or 3-positional isomers would fail to produce the correct regiochemistry, making 4-quinolinepropanoic acid the only viable procurement choice for this target class.

Fragment-Based Screening Library Design: Medium-Flexibility Quinoline Scaffold for Diversity Collections

For fragment library curators seeking to balance rigidity and flexibility within the quinoline chemical space, 4-quinolinepropanoic acid (3 rotatable bonds) occupies a distinct segment of the property distribution compared to rigid quinoline carboxylic acids (1 rotatable bond) [2]. Its computed logP of 2.252 and PSA of 50.19 Ų place it within the 'rule-of-three' space for fragment-based screening, while the 4-position attachment vector differentiates it from the structurally characterized 2-yl isomer (PDB 6CEA) [3]. Procurement of all three positional isomers enables systematic SAR exploration of quinoline substitution vectors.

Physicochemical Profiling and pKa-Dependent Solubility Studies of Quinoline-Derived Drug Candidates

The predicted pKa differential between 4-quinolinepropanoic acid (~4.5–4.9, class-level inference) and quinoline-4-carboxylic acid (1.03 ± 0.10) provides a valuable model system for studying the impact of linker length on the ionization and solubility of quinoline-based drug candidates . The ~3,000–10,000-fold difference in acid dissociation constant translates to distinct solubility-pH profiles, which can be exploited in formulation development and salt selection studies.

Protein–Ligand Co-Crystallography: De Novo Structural Characterization of the 4-Yl Binding Mode

The absence of any experimentally determined protein–ligand complex for 4-quinolinepropanoic acid, contrasted with the resolved structure of the 2-yl isomer (PDB 6CEA), creates a structural biology opportunity [3]. Laboratories equipped with crystallographic capabilities can pursue first-in-class co-structures of the 4-yl scaffold with targets of interest, establishing novel intellectual property andSAR data distinct from existing 2-yl isomer patents and publications.

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